6-Bromo-4-(difluoromethyl)-2-methylquinoline
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Overview
Description
6-Bromo-4-(difluoromethyl)-2-methylquinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(difluoromethyl)-2-methylquinoline typically involves the bromination of 4-(difluoromethyl)-2-methylquinoline. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, resulting in the formation of 4-(difluoromethyl)-2-methylquinoline.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 4-(difluoromethyl)-2-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-(difluoromethyl)-2-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents in treating diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(difluoromethyl)-2-methylquinoline involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
4-(Difluoromethyl)-2-methylquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
6-Bromo-2-methylquinoline: Lacks the difluoromethyl group, affecting its chemical properties and applications.
6-Bromo-4-(trifluoromethyl)-2-methylquinoline:
Uniqueness: 6-Bromo-4-(difluoromethyl)-2-methylquinoline is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial fields.
Properties
IUPAC Name |
6-bromo-4-(difluoromethyl)-2-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2N/c1-6-4-9(11(13)14)8-5-7(12)2-3-10(8)15-6/h2-5,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEJSMNTHLTUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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